2-(Dimethylamino)ethyl acrylate
Overview
Description
2-(Dimethylamino)ethyl acrylate is an unsaturated carboxylic acid ester with a tertiary amino group. It is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor. This compound is an important acrylic monomer that imparts basic properties to copolymers .
Preparation Methods
2-(Dimethylamino)ethyl acrylate is typically prepared via transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin or titanium compounds. The reaction requires inhibitors like phenothiazine to prevent polymerization. The product is purified by vacuum distillation and stabilized with 4-methoxyphenol .
Chemical Reactions Analysis
2-(Dimethylamino)ethyl acrylate undergoes various chemical reactions:
Addition Reactions: As an α, β-unsaturated carbonyl compound, it reacts with nucleophiles in Michael addition reactions.
Hydrolysis: It hydrolyzes rapidly to acrylic acid and dimethylaminoethanol.
Polymerization: It tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators.
Scientific Research Applications
2-(Dimethylamino)ethyl acrylate has diverse applications in scientific research:
Polymer Science: It is used to synthesize pH and temperature-responsive polymersomes for drug delivery systems and nanoreactors.
Organic Synthesis: It serves as a raw material and intermediate in the synthesis of pharmaceuticals, catalytic agents, petrochemical additives, and agrochemicals.
Material Science: It is used to fabricate gold/acrylic polymer nanocomposites.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl acrylate involves its reactivity as an α, β-unsaturated carbonyl compound. It reacts with nucleophiles in Michael addition reactions, which is crucial for its role in polymerization and other chemical processes .
Comparison with Similar Compounds
2-(Dimethylamino)ethyl acrylate can be compared with similar compounds such as:
2-(Dimethylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
2-(Diethylamino)ethyl acrylate: Contains an ethyl group instead of a methyl group on the amino group.
2-(Diisopropylamino)ethyl methacrylate: Contains isopropyl groups on the amino group and a methacrylate group.
These compounds share similar reactivity but differ in their specific applications and properties due to variations in their chemical structure.
Properties
IUPAC Name |
2-(dimethylamino)ethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-7(9)10-6-5-8(2)3/h4H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBJAVGHACCNRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/19205 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28574-59-6 | |
Record name | Dimethylaminoethyl acrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28574-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5025100 | |
Record name | 2-(Dimethylamino)ethyl acrylate | |
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Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-dimethylaminoethyl acrylate appears as a colorless to light yellow liquid with an acrid odor. Insoluble in water and floats on water. Irritates the eyes and produces tears., Dry Powder; Liquid | |
Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |
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Record name | 2-Propenoic acid, 2-(dimethylamino)ethyl ester | |
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Flash Point |
85 °F (NTP, 1992) | |
Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |
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Solubility |
Insoluble (<1mg/ml) (NTP, 1992) | |
Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |
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CAS No. |
2439-35-2 | |
Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |
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Record name | Dimethylaminoethyl acrylate | |
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Record name | 2-(Dimethylamino)ethyl acrylate | |
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Record name | 2-(DIMETHYLAMINO)ETHYL ACRYLATE | |
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Record name | 2-Propenoic acid, 2-(dimethylamino)ethyl ester | |
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Record name | 2-(Dimethylamino)ethyl acrylate | |
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Record name | 2-(dimethylamino)ethyl acrylate | |
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Record name | 2-(DIMETHYLAMINO)ETHYL ACRYLATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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